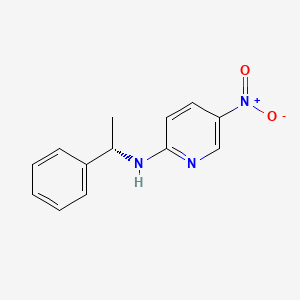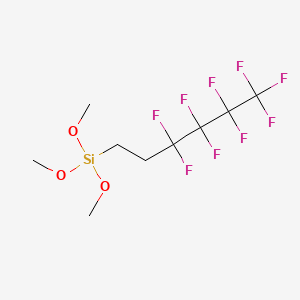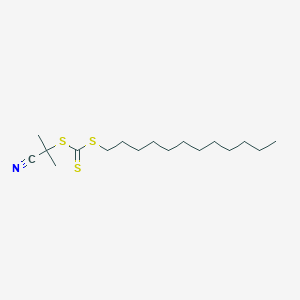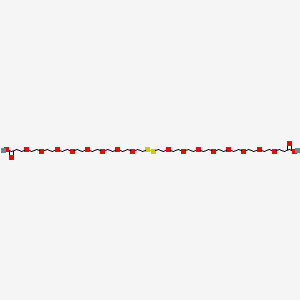
Mofegiline hydrochloride
Vue d'ensemble
Description
Mofegiline hydrochloride, also known as MDL 72974A, is a selective, irreversible inhibitor of monoamine oxidase B (MAO-B) and semicarbazide-sensitive amine oxidase (SSAO) . It has the formal name 4-fluoro-βE-(fluoromethylene)-benzenebutanamine, monohydrochloride and a molecular formula of C11H13F2N • HCl .
Molecular Structure Analysis
The molecular structure of Mofegiline hydrochloride consists of a fluoromethylidene group attached to a benzenebutanamine hydrochloride . The molecular formula is C11H14ClF2N .Chemical Reactions Analysis
Mofegiline hydrochloride is an orally active and selective enzyme-activated irreversible inhibitor of MAO-B, with marked selectivity on the MAO-B over MAO-A . It also inhibits semicarbazide-sensitive amine oxidase (SSAO) .Applications De Recherche Scientifique
Inhibitor of Monoamine Oxidase B (MAO-B)
Mofegiline hydrochloride is an inhibitor of monoamine oxidase B (MAO-B), a type of enzyme that breaks down neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain . It has an IC50 value of 3.6 nM for the rat brain mitochondrial enzyme .
Selectivity for MAO-B over MAO-A
Mofegiline hydrochloride is selective for MAO-B over MAO-A, with an IC50 value of 680 nM . This selectivity could make it a potential therapeutic agent for diseases like Parkinson’s, where an increase in dopamine levels is desired .
Inhibitor of Vascular Adhesion Protein-1 (VAP-1)
Mofegiline hydrochloride also inhibits vascular adhesion protein-1 (VAP-1), also known as semicarbazide-sensitive amine oxidase (SSAO), an enzyme that has roles in leukocyte adhesion and transmigration . It has an IC50 value of 20 nM for the human enzyme .
Neuroprotective Effects
Mofegiline hydrochloride reduces MPTP-induced decreases in striatal levels of dopamine, dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA) in mice when administered at a dose of 1.25 mg/kg . This suggests that it may have neuroprotective effects.
Anti-inflammatory Effects
Mofegiline hydrochloride inhibits LPS-induced increases in bronchoalveolar lavage fluid (BALF) levels of TNF-α in transgenic mice overexpressing VAP-1 . This suggests that it may have anti-inflammatory effects.
Potential Use in Parkinson’s Disease
Given its inhibitory effects on MAO-B and its neuroprotective effects, Mofegiline hydrochloride has potential for use in Parkinson’s disease .
Mécanisme D'action
Target of Action
Mofegiline hydrochloride is a selective, irreversible inhibitor of Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters in the nervous system and is a potential therapeutic target for treating neurological disorders .
Mode of Action
Mofegiline hydrochloride interacts with its target, MAO-B, in a unique way. It acts as an irreversible inhibitor, meaning that once it binds to the enzyme, the inhibition is permanent . This irreversible inhibition occurs with a 1:1 molar stoichiometry with no observable catalytic turnover . The X-ray crystal structure of the mofegiline-MAO-B adduct shows a covalent bond between the flavin cofactor N(5) with the distal allylamine carbon atom as well as the absence of the fluorine atom .
Biochemical Pathways
The primary biochemical pathway affected by mofegiline hydrochloride is the serotonergic synapse and dopaminergic synapse . By inhibiting MAO-B, mofegiline hydrochloride prevents the breakdown of monoamine neurotransmitters, leading to an increase in their levels. This can have various downstream effects, depending on the specific neurotransmitter involved .
Pharmacokinetics
This suggests that it is well-absorbed and can reach its target in the body when administered orally .
Result of Action
The primary result of mofegiline hydrochloride’s action is the increased levels of monoamine neurotransmitters in the nervous system due to the inhibition of MAO-B . This can lead to various effects, depending on the specific neurotransmitter whose levels are increased .
Action Environment
The action of mofegiline hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs that are metabolized through the same pathways could potentially affect the bioavailability and efficacy of mofegiline hydrochloride . .
Orientations Futures
Propriétés
IUPAC Name |
(2E)-2-(fluoromethylidene)-4-(4-fluorophenyl)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N.ClH/c12-7-10(8-14)2-1-9-3-5-11(13)6-4-9;/h3-7H,1-2,8,14H2;1H/b10-7+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCNNQHLIHGBIA-HCUGZAAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=CF)CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC/C(=C\F)/CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mofegiline hydrochloride | |
CAS RN |
120635-25-8 | |
| Record name | Mofegiline hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120635258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MOFEGILINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08331R10RY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





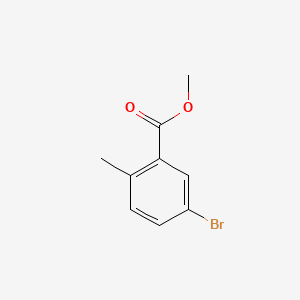
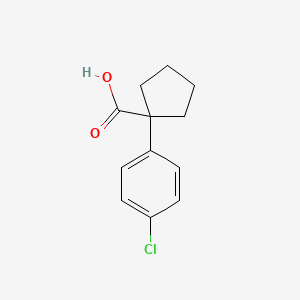
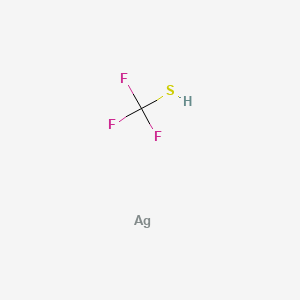
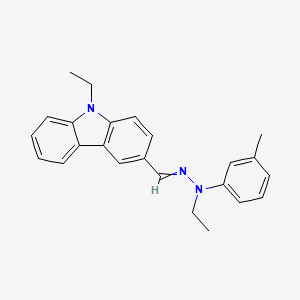
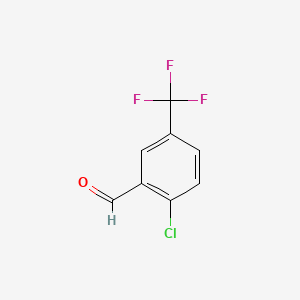
![7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene](/img/structure/B1662072.png)
